Dptyr(Me)avp

Overview

Description

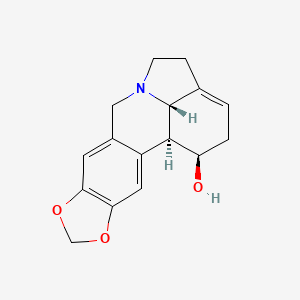

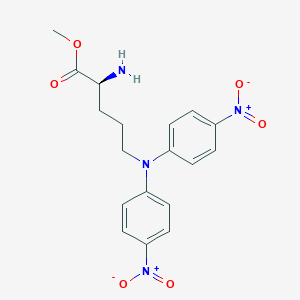

The compound d[Pen1,Tyr(Me)2]AVP is a synthetic analogue of arginine vasopressin. This compound belongs to the class of peptides and is used in various scientific research applications due to its unique properties and biological activities .

Mechanism of Action

Target of Action

Dptyr(Me)avp, a synthetic analogue of Arginine Vasopressin (AVP), primarily targets the vasopressin receptors . Vasopressin receptors are classified into two types: V1 and V2 . The V1 receptors are associated with vasoconstriction, while the V2 receptors are linked to diuresis .

Mode of Action

This compound acts as an antagonist for the vasopressin receptors . It has been shown to reverse the effects of centrally administered AVP, but only when injected centrally in doses sufficient to reverse the peripheral pressor effects of the same doses . This suggests that this compound can modulate the activity of vasopressin receptors, thereby influencing the physiological actions of AVP.

Biochemical Pathways

It is known that avp, the natural ligand for the vasopressin receptors, plays a crucial role in various physiological processes, including water balance, blood pressure regulation, and stress response . By acting as an antagonist for the vasopressin receptors, this compound can potentially influence these pathways.

Pharmacokinetics

It is known that the compound can be administered centrally to exert its effects

Result of Action

This compound has been shown to inhibit the ACTH-releasing and CRF-potentiating effects of both AVP and its antidiuretic analog . This suggests that this compound can modulate the physiological responses to stress.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown that the compound’s effects on behavior can be influenced by osmotic challenges . Furthermore, the compound’s efficacy may also be affected by the physiological state of the individual, such as their stress levels .

Biochemical Analysis

Biochemical Properties

Dptyr(Me)avp plays a significant role in biochemical reactions by interacting with vasopressin receptors, specifically the V1 and V2 receptors. These receptors are involved in various physiological processes, including vasoconstriction, water reabsorption, and the release of adrenocorticotropic hormone. This compound binds to these receptors and inhibits their activity, thereby blocking the effects of endogenous vasopressin. This interaction is crucial for studying the mechanisms of vasopressin action and its role in different biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting the action of vasopressin. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By blocking vasopressin receptors, this compound can alter the signaling pathways that regulate water reabsorption in kidney cells, leading to changes in cellular metabolism and gene expression. Additionally, this compound has been shown to affect the release of adrenocorticotropic hormone from pituitary cells, further demonstrating its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to vasopressin receptors, specifically the V1 and V2 receptors. By binding to these receptors, this compound inhibits their activity, preventing the downstream signaling events that are typically triggered by vasopressin. This inhibition can lead to changes in gene expression, enzyme activity, and cellular metabolism. For example, this compound can inhibit the vasoconstrictive effects of vasopressin by blocking the V1 receptor, thereby preventing the activation of signaling pathways that lead to smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on vasopressin receptors for extended periods, but its stability may decrease over time, leading to reduced efficacy. Additionally, long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit vasopressin receptors without causing significant adverse effects. At higher doses, this compound may cause toxic or adverse effects, including alterations in blood pressure and electrolyte balance. Studies have shown that there is a threshold effect for this compound, where its inhibitory effects on vasopressin receptors are maximized at a certain dosage, beyond which no further increase in efficacy is observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to vasopressin signaling. It interacts with enzymes and cofactors that are part of the vasopressin signaling cascade, including those involved in the regulation of water reabsorption and vasoconstriction. By inhibiting vasopressin receptors, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound can reduce the activity of enzymes involved in the synthesis of aquaporins, which are essential for water reabsorption in kidney cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to vasopressin receptors and its ability to penetrate cell membranes. Studies have shown that this compound can accumulate in tissues where vasopressin receptors are highly expressed, such as the kidneys and the pituitary gland .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. For example, this compound may be localized to the plasma membrane, where it can interact with vasopressin receptors and inhibit their activity. Additionally, this compound can be targeted to intracellular compartments, such as the endoplasmic reticulum, where it can affect the synthesis and processing of proteins involved in vasopressin signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d[Pen1,Tyr(Me)2]AVP involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of d[Pen1,Tyr(Me)2]AVP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: d[Pen1,Tyr(Me)2]AVP can undergo various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized to form cystine.

Reduction: The disulfide bond can be reduced back to free thiol groups.

Substitution: Specific amino acid residues can be substituted to create analogues with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base.

Major Products:

Oxidation: Formation of cystine-containing peptides.

Reduction: Formation of free thiol-containing peptides.

Substitution: Analogues with modified amino acid sequences.

Scientific Research Applications

d[Pen1,Tyr(Me)2]AVP is used in various scientific research applications, including:

Chemistry: Studying peptide synthesis and modification techniques.

Biology: Investigating the role of vasopressin analogues in cellular signaling and receptor binding.

Medicine: Exploring potential therapeutic applications in conditions such as diabetes insipidus and cardiovascular diseases.

Industry: Developing peptide-based drugs and diagnostic tools.

Comparison with Similar Compounds

Arginine vasopressin (AVP): The natural hormone with similar receptor binding properties.

Desmopressin: A synthetic analogue used in the treatment of diabetes insipidus.

Oxytocin: A structurally related peptide with distinct biological activities.

Uniqueness: d[Pen1,Tyr(Me)2]AVP is unique due to its specific modifications, which enhance its stability and receptor selectivity compared to natural vasopressin. These modifications make it a valuable tool in research and potential therapeutic applications .

Properties

CAS No. |

67269-08-3 |

|---|---|

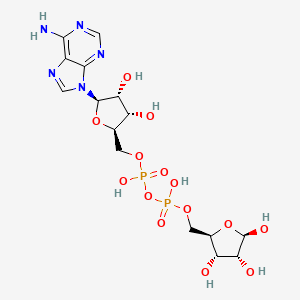

Molecular Formula |

C49H70N14O12S2 |

Molecular Weight |

1111.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H70N14O12S2/c1-49(2)24-40(67)57-32(22-28-13-15-29(75-3)16-14-28)43(70)60-33(21-27-9-5-4-6-10-27)44(71)58-31(17-18-37(50)64)42(69)61-34(23-38(51)65)45(72)62-35(26-76-77-49)47(74)63-20-8-12-36(63)46(73)59-30(11-7-19-55-48(53)54)41(68)56-25-39(52)66/h4-6,9-10,13-16,30-36H,7-8,11-12,17-26H2,1-3H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,53,54,55)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

HNOGCDKPALYUIG-QJCLFNHPSA-N |

SMILES |

CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |

Isomeric SMILES |

CC1(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |

Canonical SMILES |

CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |

Synonyms |

1-deaminopenicillamine-2-(O-methyl-Tyr)-argipressin arginine vasopressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyltyrosine(2)- deaminopenicillamine-2-(O-methyl-Tyr)vasopressin dPMeTyrAVP dPTyr(Me)AVP vasopressin, deaminopenicillamin(1)-O-methylTyr(2)- |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

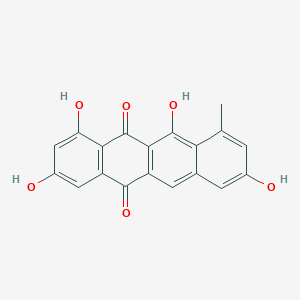

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)